molecular formula C25H22N2O3 B7686701 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide

Cat. No.: B7686701
M. Wt: 398.5 g/mol
InChI Key: UIRCWJBGKATVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide is an organic compound that has garnered significant interest in scientific research and industry due to its potential implications in various fields. This compound is known for its unique chemical structure, which combines a quinoline derivative with a benzamide moiety, making it a versatile molecule for various applications.

Properties

IUPAC Name

3-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-17-8-6-9-18-14-20(24(28)26-23(17)18)16-27(21-11-4-3-5-12-21)25(29)19-10-7-13-22(15-19)30-2/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRCWJBGKATVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide typically involves the following steps:

    Formation of the Quinoline Derivative: The starting material, 2-hydroxy-8-methylquinoline, is synthesized through a series of reactions, including cyclization and methylation.

    Benzamide Formation: The quinoline derivative is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

    Final Coupling: The intermediate product is coupled with aniline under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide exerts its effects involves several molecular targets and pathways:

    Molecular Targets: It can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-phenylbenzamide
  • N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzamide
  • N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide

Uniqueness

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.